
4-methoxy-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3) attached to an aniline moiety
Preparation Methods
The synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of 4-methoxyaniline. One common method is the reaction of 4-methoxyaniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin . This reaction is conducted in an aqueous solution and proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.
Chemical Reactions Analysis
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
N-trifluoroethylation:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated aniline derivatives are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline can be compared with other similar compounds, such as:
4-Ethoxycarbonyl-N-(2,2,2-trifluoroethyl)aniline: This compound has an ethoxycarbonyl group instead of a methoxy group, which can affect its reactivity and applications.
2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine: The position of the methoxy group is different, which can influence the compound’s chemical properties and reactivity.
N-(2,2,2-Trifluoroethyl)benzylamine:
Properties
IUPAC Name |
4-methoxy-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQJGUVEMQTBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651518 | |
| Record name | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62158-95-6 | |
| Record name | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


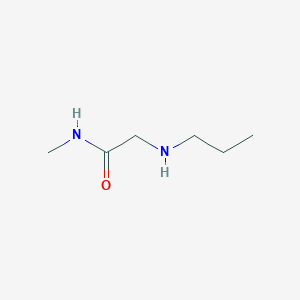
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
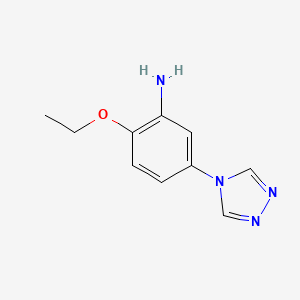
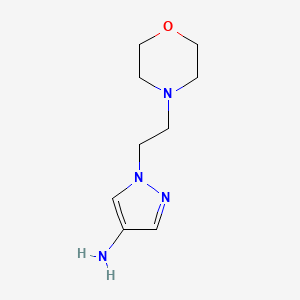

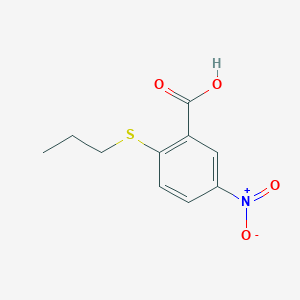
![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)
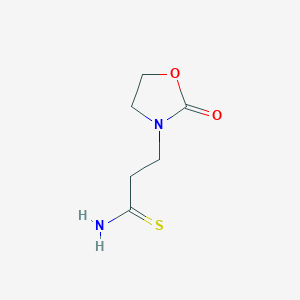

![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)
